Chlorotrifluorosilane

Vue d'ensemble

Description

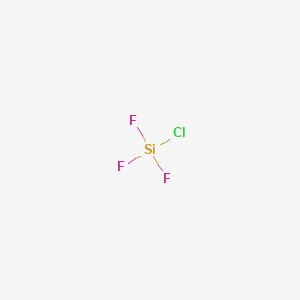

Chlorotrifluorosilane is an inorganic gaseous compound with the chemical formula SiClF₃. It is composed of silicon, fluorine, and chlorine. This compound is a type of silane where hydrogen atoms are substituted with fluorine and chlorine atoms. This compound is known for its colorless gas appearance and its significant reactivity with water .

Synthetic Routes and Reaction Conditions:

Heating a Mixture of Anhydrous Aluminium Chloride and Sodium Hexafluorosilicate: By heating this mixture to temperatures between 190 and 250°C, a mixture of gases containing this compound is produced.

Reaction of Silicon Tetrachloride and Silicon Tetrafluoride Gases: At 600°C, these gases react to produce a mixture of fluorochlorosilanes, including about one-quarter this compound.

Reaction of Silicon Tetrachloride with Antimony Trifluoride: An antimony pentachloride catalyst assists in this reaction.

Industrial Production Methods:

High-Temperature Reaction: Silicon tetrafluoride can react with phosphorus trichloride at temperatures above 500°C to yield this compound.

Laser-Assisted Dissociation: 2-Chloroethyltrifluorosilane or 1,2-dichloroethyltrifluorosilane can be dissociated by an infrared laser to yield this compound and ethylene or vinyl chloride.

Types of Reactions:

Hydrolysis: this compound is hydrolyzed by water to produce silica.

Reaction with Trimethylstannane: At room temperature, this compound reacts with trimethylstannane to produce trifluorosilane over approximately 60 hours.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Trimethylstannane: Used in substitution reactions at room temperature.

Major Products:

Silica: Formed from hydrolysis.

Trifluorosilane: Formed from the reaction with trimethylstannane.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Fluorosilanes:

Chlorotrifluorosilane is primarily used as a precursor in the synthesis of various fluorosilanes and silicon-based compounds. It reacts with other silanes to produce complex materials used in electronics, coatings, and pharmaceuticals. For instance, it can be hydrolyzed to produce silica, a critical component in semiconductor manufacturing .

Reactions with Other Compounds:

- Hydrolysis: SiClF₃ reacts with water to yield silica (SiO₂), which is essential for various applications including glass production and electronics .

- Substitution Reactions: It can undergo substitution reactions with trimethylstannane to produce trifluorosilane over extended periods at room temperature .

Industrial Applications

Semiconductor Industry:

this compound plays a crucial role in the production of high-purity silicon needed for semiconductor devices. Its ability to form silicon dioxide through hydrolysis is particularly valuable in creating insulating layers on silicon wafers used in microelectronics .

Dielectric Gas:

Due to its favorable properties, this compound is being explored as a dielectric gas alternative to sulfur hexafluoride (SF₆) in high-voltage electrical equipment. Its low global warming potential (GWP) makes it an environmentally friendly option for gas-insulated transformers .

Case Studies

1. Use as a Dielectric Gas:

Recent studies have shown that this compound can effectively replace SF₆ in certain applications. Research indicates that it maintains high dielectric strength while exhibiting lower environmental impact due to its reduced GWP .

2. Synthesis of Fluorinated Silica:

A study demonstrated the use of this compound in synthesizing fluorinated silica soot through vapor deposition techniques. The resulting material showed enhanced thermal stability and hydrophobic properties, making it suitable for advanced coatings .

Mécanisme D'action

Chlorotrifluorosilane exerts its effects primarily through its reactivity with other compounds. The molecular targets and pathways involved include:

Hydrolysis: Reacts with water to form silica, a process that involves breaking the Si-Cl and Si-F bonds.

Substitution Reactions: Involves the replacement of chlorine or fluorine atoms with other substituents, facilitated by specific reagents and conditions.

Comparaison Avec Des Composés Similaires

Tetrafluorosilane (SiF₄): A related compound where all hydrogen atoms are replaced by fluorine.

Dichlorodifluorosilane (SiCl₂F₂): Contains two chlorine and two fluorine atoms.

Trifluorosilane (HSiF₃): Contains three fluorine atoms and one hydrogen atom.

Uniqueness of Chlorotrifluorosilane:

Reactivity: this compound’s unique combination of chlorine and fluorine atoms gives it distinct reactivity compared to other fluorosilanes.

Activité Biologique

Chlorotrifluorosilane (CTFS), a compound with the formula SiClF₃, is primarily known for its industrial applications, particularly in the synthesis of fluorinated silicates and as a precursor in chemical vapor deposition processes. However, its biological activity has garnered interest in recent years, particularly regarding its potential effects on biological systems and its interactions with cellular components.

This compound is characterized by its ability to hydrolyze in the presence of water, producing silica and releasing hydrogen chloride gas. This reaction is significant as it can influence the compound's biological interactions, particularly in aqueous environments. The hydrolysis reaction can be summarized as follows:

This transformation indicates that CTFS can contribute to silica formation, which has implications for its biological activity, especially in terms of biocompatibility and potential cytotoxicity.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound on various cell lines. A notable study investigated the impact of CTFS on glioblastoma cells, revealing that the compound exhibited significant anti-proliferative activity. The mechanism behind this activity was attributed to the release of reactive fluoride species upon hydrolysis, which can induce oxidative stress within cells.

Key Findings:

- Cell Lines Tested: Human glioblastoma (T98G) and other cancer cell lines.

- IC₅₀ Values: The IC₅₀ for CTFS against T98G cells was determined to be approximately 50 µM, indicating moderate cytotoxicity.

- Mechanism: The cytotoxic effects were linked to oxidative stress and disruption of cellular homeostasis due to fluoride ion release.

Inhibition of Enzymatic Activity

This compound has also been studied for its potential to inhibit enzymatic activities relevant to various biological pathways. For instance, investigations into its interactions with cholinesterases (AChE and BChE) have shown that CTFS can act as an inhibitor, albeit with lower potency compared to established inhibitors like tacrine.

Enzyme Inhibition Data:

- AChE Inhibition: 20% inhibition at 100 µM concentration.

- BChE Inhibition: 15% inhibition at the same concentration.

- Comparison with Controls: Tacrine showed over 80% inhibition under similar conditions.

Case Studies

-

Study on Glioblastoma Cells:

- Objective: To assess the anti-proliferative effects of CTFS on glioblastoma cells.

- Results: Significant reduction in cell viability was observed after 48 hours of treatment with CTFS, correlating with increased levels of oxidative stress markers.

-

Enzymatic Activity Investigation:

- Objective: To evaluate the inhibitory effects of CTFS on cholinesterase enzymes.

- Results: CTFS demonstrated mild inhibitory action compared to standard inhibitors, suggesting potential applications in neuropharmacology.

Summary Table of Biological Activities

| Activity Type | Observed Effect | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| Cytotoxicity (T98G Cells) | Significant anti-proliferative effect | 50 | Induces oxidative stress |

| AChE Inhibition | Moderate inhibition | >100 | Lower potency than tacrine |

| BChE Inhibition | Mild inhibition | >100 | Similar profile to AChE |

Propriétés

IUPAC Name |

chloro(trifluoro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF3Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLDFAYTXKMDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si](F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161412 | |

| Record name | Chlorotrifluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-36-6 | |

| Record name | Silane, chlorotrifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrifluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.